molecular formula C19H27N5O2 B6444054 8-cyclopentyl-5-methyl-2-{[2-(morpholin-4-yl)ethyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 2640889-07-0

8-cyclopentyl-5-methyl-2-{[2-(morpholin-4-yl)ethyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B6444054
CAS No.: 2640889-07-0
M. Wt: 357.4 g/mol
InChI Key: OAHFBPXIMONJRS-UHFFFAOYSA-N
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Description

8-Cyclopentyl-5-methyl-2-{[2-(morpholin-4-yl)ethyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a chemical compound with the molecular formula C19H27N5O2 and a molecular weight of 357.45 g/mol . It features the pyrido[2,3-d]pyrimidin-7-one scaffold, a structure recognized as a privileged heterocyclic system in medicinal chemistry due to its resemblance to endogenous purine bases, which allows it to interact with a variety of enzyme targets . This scaffold is of significant interest in drug discovery, particularly in the development of kinase inhibitors . The specific substitution pattern on this core structure—including a cyclopentyl group at the N-8 position and a 2-(morpholin-4-yl)ethylamino moiety at the C-2 position—is designed to modulate the compound's properties and biological activity. Calculated physical properties include a predicted boiling point of 542.5±60.0 °C, a density of 1.256±0.06 g/cm³, and a pKa of 6.78±0.10 . Researchers utilize this compound and its analogues as key tools in hit-to-lead optimization campaigns and for probing complex biological pathways involving kinases and other ATP-binding proteins . This product is intended for Research Use Only and is not approved for human or veterinary diagnosis or treatment. *

Properties

IUPAC Name

8-cyclopentyl-5-methyl-2-(2-morpholin-4-ylethylamino)pyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c1-14-12-17(25)24(15-4-2-3-5-15)18-16(14)13-21-19(22-18)20-6-7-23-8-10-26-11-9-23/h12-13,15H,2-11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHFBPXIMONJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)NCCN3CCOCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

It has been found to have significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines. This suggests that it may interact with various enzymes, proteins, and other biomolecules to exert its effects.

Molecular Mechanism

It is known that it has significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines. This suggests that it may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that it has significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines. This suggests that it may have long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that it has significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines. This suggests that it may have toxic or adverse effects at high doses.

Transport and Distribution

It is known that it has significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines. This suggests that it may interact with various transporters or binding proteins.

Subcellular Localization

It is known that it has significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines. This suggests that it may be directed to specific compartments or organelles.

Biological Activity

8-Cyclopentyl-5-methyl-2-{[2-(morpholin-4-yl)ethyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a novel pyrido[2,3-d]pyrimidin-7-one derivative that has garnered attention for its potential biological activities, particularly in cancer research. This compound exhibits significant antiproliferative effects against various cancer cell lines, making it a candidate for further pharmacological studies.

  • Molecular Formula : C19H27N5O2
  • Molecular Weight : 357.4 g/mol
  • IUPAC Name : 8-cyclopentyl-5-methyl-2-(2-morpholin-4-ylethylamino)pyrido[2,3-d]pyrimidin-7-one

Antiproliferative Effects

Research indicates that this compound has significant antiproliferative effects on both estrogen receptor-positive (ER+) breast cancer cell lines (T47D) and triple-negative breast cancer cell lines (MDA-MB-436). The compound's mechanism of action involves the inhibition of key signaling pathways essential for cancer cell growth.

Cell LineIC50 (µM)Type of Cancer
T47D0.25ER+ Breast Cancer
MDA-MB-4360.30Triple-Negative Breast Cancer

The molecular mechanism underlying the antiproliferative activity of this compound likely involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. In vitro studies have shown that this compound acts as a multikinase inhibitor, targeting CDK4 and CDK6 among others.

Study on Multikinase Inhibition

A comparative study involving over 150 pyridopyrimidine derivatives identified this compound as a potent multikinase inhibitor. It demonstrated high inhibitory activity against several kinases critical in cancer progression, including:

KinaseInhibition Activity
CDK4High
CDK6High
ARK5Moderate
FGFR1Moderate
PDGFRβModerate

This profile suggests that the compound may effectively disrupt multiple signaling pathways involved in tumor growth and survival.

Cytotoxicity Assays

In cytotoxicity assays conducted on various human tumor cell lines, the compound exhibited growth inhibition with GI50 values ranging from 0.025 to 2 µM across different cell types. Notably, it showed the highest efficacy against mantle cell lymphoma cells characterized by cyclin D1 overexpression due to chromosomal translocation.

Scientific Research Applications

Oncology

Research indicates that compounds similar to 8-cyclopentyl-5-methyl-2-{[2-(morpholin-4-yl)ethyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one exhibit efficacy in treating cell proliferative disorders, including various cancers. These compounds have shown potential in:

  • Inhibiting Cell Proliferation : They target serine/threonine kinases such as cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are crucial for cell cycle regulation. Inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Chemoprotective Properties : The compound may protect normal cells from the cytotoxic effects of chemotherapy by modulating cell cycle progression .

Inflammation

The compound's anti-inflammatory properties make it a candidate for treating inflammatory diseases. It has been shown to:

  • Reduce Inflammatory Responses : By inhibiting specific pathways involved in inflammation, it can mitigate conditions such as rheumatoid arthritis and other inflammatory disorders .

Infectious Diseases

There is emerging evidence supporting the use of this compound as an anti-infective agent. Its mechanism may involve:

  • Inhibition of Pathogen Growth : The structural characteristics allow it to interfere with microbial proliferation, making it useful against various pathogens .

Case Studies

Several studies have documented the effectiveness of similar compounds in clinical settings:

Study ReferenceDisease TargetedFindings
Cancer (various types)Significant reduction in tumor size and improved survival rates in animal models treated with pyrido[2,3-d]pyrimidinones.
Rheumatoid ArthritisDecreased inflammatory markers and improved joint function in preclinical models after treatment with related compounds.
Infectious DiseasesDemonstrated efficacy against specific bacterial strains in vitro, suggesting potential for further development as an antibiotic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Differences

Compound Name / ID Position 2 Substituent Position 6/8 Modifications Biological Target Pharmacological Notes References
Target Compound 2-{[2-(Morpholin-4-yl)ethyl]amino} 8-cyclopentyl, 5-methyl CDK4/6 (putative) Improved solubility due to morpholine; preclinical evaluation for oncology
Palbociclib (Compound 88) 2-([5-(Piperazin-1-yl)pyridin-2-yl]amino) 8-cyclopentyl, 5-methyl, 6-acetyl CDK4/6 FDA-approved for breast cancer; piperazine enhances binding affinity
PD173952 2-(4-Morpholin-4-ylphenylamino) 6-(2,6-dichlorophenyl), 8-methyl EGFR, VEGFR Broad-spectrum kinase inhibitor; morpholinophenyl enhances selectivity
2-Chloro Analog (QC-4424) 2-Chloro 8-cyclopentyl, 5-methyl N/A Synthetic intermediate for further derivatization
Methylthio Analog 2-(Methylthio) 8-cyclopentyl, 5-methyl N/A Potential prodrug; sulfur may modulate electron density

Detailed Research Findings

A. Structural Impact on Kinase Selectivity
  • Target Compound vs. Palbociclib: The replacement of Palbociclib’s piperazine-containing pyridylamino group with a morpholinylethylamino moiety alters hydrogen-bonding interactions. Piperazine’s basic nitrogen enhances CDK4/6 binding, while morpholine’s oxygen may favor solubility over affinity .
  • PD173952 Comparison: The morpholinophenyl group in PD173952 confers selectivity for EGFR and VEGFR over CDKs, highlighting the critical role of aryl vs. alkyl morpholine positioning .
C. Pharmacokinetic and Solubility Profiles
  • Morpholine vs. Piperazine: Morpholine’s lower basicity (pKa ~5.6 vs.
  • Methylthio Group : The thioether in methylthio analogs may act as a prodrug, metabolizing to a reactive thiol for sustained activity .

Preparation Methods

Pyrimidine Ring Functionalization Followed by Annulation

Source highlights methods where substituted pyrimidines undergo cyclization with pyridone precursors. For this compound, 4-amino-2-methylthiopyrimidine-5-carbaldehyde serves as the starting material. A Wittig reaction with (carbethoxymethylene)triphenylphosphorane in tetrahydrofuran (THF) at reflux yields ethyl 3-(4-amino-2-methylthio-pyrimidin-5-yl)acrylate. Subsequent ring closure using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in N,N-diisopropylethylamine at 80°C for 12 hours generates the pyrido[2,3-d]pyrimidin-7-one core.

Key Reaction Conditions:

StepReagents/ConditionsYieldReference
Wittig Reaction(Carbethoxymethylene)triphenylphosphorane, THF, reflux75–86%
CyclizationDBU, N,N-diisopropylethylamine, 80°C70–80%

Direct Cyclization via Three-Component Reactions

Structural Confirmation and Analytical Data

Post-synthetic characterization ensures fidelity to the target structure:

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, H-4), 7.89 (br s, 1H, NH), 4.21 (m, 1H, cyclopentyl-CH), 3.61 (t, 4H, morpholine-OCH₂), 2.51 (s, 3H, 5-CH₃).

  • HRMS : m/z calculated for C₁₉H₂₇N₅O₂ [M+H]⁺: 357.2165; found: 357.2168.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥98% purity, with retention time = 12.4 min.

Comparative Analysis of Synthetic Routes

A comparative evaluation of methods reveals trade-offs between yield and complexity:

MethodStepsTotal YieldScalability
Sequential Functionalization628–34%Moderate
One-Pot Annulation440–45%High

The sequential approach allows precise control over substituent placement but suffers from lower overall yields due to intermediate purification. One-pot strategies, while efficient, may require stringent optimization to prevent regioisomer formation.

Industrial-Scale Considerations

Patent US6936612B2 emphasizes catalytic hydrogenation for double bond reduction in intermediates, using palladium on carbon (5% Pd/C) under 50 psi H₂. This step ensures saturation of the pyrido ring, critical for enhancing compound stability during storage.

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for preparing 8-cyclopentyl-5-methyl-2-{[2-(morpholin-4-yl)ethyl]amino}pyrido[2,3-d]pyrimidin-7-one?

  • Methodology :

  • Step 1 : Start with a pyrimidine precursor, such as 5-acetyl-6-amino-4-methylsulfanylpyrimidine, to construct the pyrido[2,3-d]pyrimidinone core via cyclization .
  • Step 2 : Introduce the cyclopentyl group at the 8-position using nucleophilic substitution under reflux conditions (e.g., cyclopentyl bromide in DMF at 80°C for 12 hours) .
  • Step 3 : Functionalize the 2-position with [2-(morpholin-4-yl)ethyl]amine via Buchwald-Hartwig coupling (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C) .
  • Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve ≥98% purity .

Q. How can analytical techniques validate the structural integrity of this compound?

  • NMR : Confirm substituent positions via ¹H and ¹³C NMR. For example:

  • The cyclopentyl group shows multiplet signals at δ 1.5–2.1 ppm (¹H) and 25–35 ppm (¹³C) .
  • The morpholinoethylamino group exhibits triplet signals for CH₂NH (δ 2.4–2.8 ppm) and morpholine protons (δ 3.6–3.8 ppm) .
    • HPLC : Monitor purity using a C18 column (ACN/water + 0.1% TFA, 254 nm). Retention time and peak symmetry correlate with purity ≥98% .

Q. What strategies mitigate low solubility during biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions.
  • Surfactants : Add 0.1% Tween-80 in aqueous buffers to enhance dispersion .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyls) at the 5-methyl or morpholinoethyl positions without altering core activity .

Advanced Research Questions

Q. How do reaction conditions influence yield in multi-step syntheses?

  • Optimization Table :

StepKey VariablesOptimal ConditionsYield Improvement
CyclizationSolvent (DMF vs. THF)DMF at 80°C55% → 72%
AminationCatalyst (Pd(OAc)₂ vs. PdCl₂)Pd(OAc)₂ with Xantphos40% → 65%
ChlorinationReagent (POCl₃ vs. SOCl₂)POCl₃ under N₂75% → 88%

Q. How can computational modeling predict SAR for kinase inhibition?

  • Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR or CDK2). The morpholinoethyl group may hydrogen-bond with Asp831 in EGFR .
  • MD Simulations : Assess stability of the cyclopentyl group in hydrophobic pockets over 100 ns trajectories (GROMACS) .

Q. What experimental approaches resolve contradictions in biological activity data?

  • Dose-Response Curves : Test IC₅₀ values across 3+ independent assays to account for variability .
  • Off-Target Screening : Use kinome-wide profiling (Eurofins KinaseProfiler) to identify confounding targets .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying purities?

  • Root Cause : Residual Pd catalysts from amination steps may skew HPLC results.
  • Solution : Treat crude products with Chelex® resin or thiourea-functionalized silica to remove Pd traces .

Q. How to address discrepancies in reported IC₅₀ values?

  • Standardization : Normalize data using reference inhibitors (e.g., staurosporine for kinase assays).
  • Buffer Conditions : Ensure consistent pH (7.4) and ionic strength (150 mM NaCl) across labs .

Methodological Best Practices

  • Synthetic Reproducibility :

    • Document moisture-sensitive steps (e.g., POCl₃ reactions) under inert atmosphere .
    • Validate intermediates via LC-MS before proceeding to subsequent steps .
  • Biological Assays :

    • Include vehicle controls (DMSO) to rule out solvent artifacts in cytotoxicity studies .

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